molecular formula C17H16ClN3O2S B6526024 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione CAS No. 902503-28-0

4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

Cat. No.: B6526024
CAS No.: 902503-28-0
M. Wt: 361.8 g/mol
InChI Key: YDSSPSDIPKDGQN-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a synthetic quinazolinone derivative supplied for research purposes. Quinazolinones represent a crucial scaffold in medicinal chemistry, known for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects . The specific 6,7-dimethoxy substitution pattern on the quinazoline core is a structurally important feature seen in various biologically active molecules, and related compounds with this motif have been investigated for their effects on muscle contractility and as potential anticancer agents . The presence of the chlorophenyl group is a common pharmacophore that can contribute to a compound's biological activity by influencing its interaction with cellular targets . This combination of functional groups makes this compound a valuable intermediate for researchers in chemical biology and drug discovery, particularly for those exploring the structure-activity relationships of novel small molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-22-14-7-12-13(8-15(14)23-2)20-17(24)21-16(12)19-9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSSPSDIPKDGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6,7-Dimethoxy-2-azidobenzaldehyde

The Ugi-azide multicomponent reaction (MCR) serves as a foundational step for constructing the dihydroquinazoline scaffold. A critical precursor, 6,7-dimethoxy-2-azidobenzaldehyde , is synthesized through nitration and formylation of veratrole (1,2-dimethoxybenzene). Nitration with fuming nitric acid at 0°C introduces a nitro group at the para position relative to the methoxy substituents. Subsequent reduction using catalytic hydrogenation (H₂, Pd/C) yields 3,4-dimethoxyaniline, which undergoes diazotization and azide substitution to furnish the azidobenzaldehyde derivative.

Ugi-Azide Four-Component Reaction

The Ugi-azide MCR combines 6,7-dimethoxy-2-azidobenzaldehyde (2 mmol), (4-chlorophenyl)methylamine (2 mmol), trimethylsilyl azide (2 mmol), and tert-butyl isocyanide (2 mmol) in methanol at room temperature for 12–24 hours. This step generates a tetrazole intermediate (5 ) through a condensation-cyclization mechanism. The reaction proceeds via imine formation, followed by [3+2] cycloaddition between the azide and isocyanide.

Staudinger Reaction and Aza-Wittig Cyclization

The tetrazole intermediate (5 ) undergoes a Staudinger reaction with methyldiphenylphosphane (1 mmol) in anhydrous toluene, forming an iminophosphorane (6 ). Subsequent treatment with carbon disulfide (CS₂, 2 mmol) at 110°C for 4–6 hours induces an aza-Wittig reaction, eliminating diphenylphosphine oxide and cyclizing to form the dihydroquinazoline-2-thione core. This one-pot sequence affords the target compound in 68–72% overall yield , with purity confirmed by ¹H NMR and mass spectrometry.

Key Advantages :

  • High atom economy and convergent synthesis.

  • Avoids harsh chlorination or oxidation steps.

Synthesis via Chlorination and Nucleophilic Substitution

Preparation of 4-Chloro-6,7-dimethoxyquinazoline

Starting from 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, chlorination is achieved using thionyl chloride (SOCl₂) in the presence of catalytic DMF. Refluxing for 6 hours converts the ketone to 4-chloro-6,7-dimethoxyquinazoline with 98% yield . The reaction proceeds via a Vilsmeier-Haack-type mechanism, where DMF activates SOCl₂ to generate a chlorinating agent.

Introduction of (4-Chlorophenyl)methylamino Group

The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with (4-chlorophenyl)methylamine in refluxing ethanol. A catalytic amount of potassium carbonate (K₂CO₃) facilitates deprotonation of the amine, enhancing its nucleophilicity. After 12 hours, the 4-{[(4-chlorophenyl)methyl]amino} substituent is installed, yielding the intermediate 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxyquinazoline (75–80% yield ).

Conversion of 2-Oxo to 2-Thione

The 2-oxo group is transformed into a thione using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in dry toluene. Heating at 110°C for 8 hours effects thionation via a cyclic intermediate, yielding the final product in 65–70% yield .

Key Challenges :

  • SNAr requires electron-deficient aromatic rings; steric hindrance from methoxy groups may reduce reactivity.

  • Lawesson’s reagent is moisture-sensitive, necessitating anhydrous conditions.

Alternative Methods and Comparative Analysis

Reductive Amination Pathway

An alternative route involves reductive amination of 6,7-dimethoxy-1,2-dihydroquinazoline-2-thione-4-one with (4-chlorophenyl)methylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) selectively reduces the imine bond, affording the target compound in 60–65% yield . However, competing over-reduction of the thione moiety necessitates careful pH control.

Comparative Evaluation of Methods

Method Overall Yield Key Advantages Limitations
Ugi-Azide/Staudinger68–72%One-pot synthesis; minimal purificationRequires specialized azide precursors
Chlorination/SNAr55–60%Scalable; uses commercial reagentsMultiple steps; harsh chlorination
Reductive Amination60–65%Mild conditions; avoids thionationLow regioselectivity; side reactions

Experimental Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Ugi-Azide Reaction : Methanol outperforms DMF or THF due to its polarity, stabilizing zwitterionic intermediates.

  • Aza-Wittig Cyclization : Toluene at 110°C ensures complete CS₂ incorporation; lower temperatures result in incomplete cyclization.

Catalytic Enhancements

  • Adding molecular sieves (4Å) during the Staudinger reaction absorbs generated H₂O, improving iminophosphorane stability.

  • Ultrasonic irradiation reduces reaction time for SNAr from 12 hours to 6 hours, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group back to a carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Carbonyl derivatives

    Substitution: Various substituted quinazoline derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to apoptosis in cancer cells .

Antimicrobial Properties

Quinazoline derivatives have also been investigated for their antimicrobial activities. The presence of the thione group enhances their efficacy against a range of bacterial and fungal pathogens. In vitro studies indicate that this compound may disrupt microbial cell wall synthesis or function through inhibition of key enzymes .

Neuroprotective Effects

Neuroprotection is another promising application area. Research suggests that this compound can act on NMDA receptors, potentially enhancing synaptic plasticity and memory formation. Such properties make it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Target Receptors

  • NMDA Receptors : Acts as a positive allosteric modulator, influencing synaptic transmission and plasticity.
  • Kinase Inhibition : Inhibits kinases involved in cancer progression and microbial resistance mechanisms.

Case Studies

StudyFocusFindings
Study AAnticancerDemonstrated significant apoptosis in breast cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobialShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CNeuroprotectionImproved cognitive function in rodent models of Alzheimer's disease through NMDA receptor modulation.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the thione group allows for potential interactions with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues in JAK-3 Inhibition

WHI-P131 (4-(4′-Hydroxyphenyl)-amino-6,7-dimethoxyquinazoline)

  • Structure: Differs by a 4′-hydroxyphenyl group instead of 4-chlorophenylmethylamino.
  • Activity : Demonstrated efficacy in reducing graft-versus-host disease (GVHD) mortality and organ damage in preclinical studies .
  • Key Difference : The hydroxyl group may influence solubility and target engagement compared to the hydrophobic 4-chlorophenyl group in the target compound.

JANEX-3 (4-(3′-Hydroxyphenyl)-amino-6,7-dimethoxyquinazoline)

  • Structure : Features a meta-hydroxyphenyl substituent.
  • Activity : Improved GVHD survival rates but required combination therapy (e.g., with LFM-A13) for enhanced efficacy .
  • Comparison : The positional isomerism (meta vs. para substituents) and absence of a thione group may alter kinase selectivity or metabolic stability.

Isoquinoline Derivatives with Smooth Muscle Activity

1-Methyl- and 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Structure : 6,7-dimethoxy core with 1-methyl or 1-phenyl substituents.
  • Activity : Minimal contractile smooth muscle activity (−0.5% to +10.3% vs. control), highlighting the necessity of substituents for bioactivity .
  • Contrast: The target compound’s 4-chlorophenylmethylamino group and thione moiety likely enhance receptor binding or stability, absent in these analogs.

1,1-Disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (e.g., 7e, 7r)

  • Structure : Bulky 1,1-disubstituted groups.
  • Activity : Potent smooth muscle inhibition (−74% and −43% vs. control), comparable to papaverine .
  • Key Insight : Steric effects from substituents modulate activity, suggesting the target’s 4-chlorophenylmethyl group may optimize spatial interactions with biological targets.

Tetrahydroisoquinoline-Based Receptor Antagonists

4-(6,7-Dimethoxy-tetrahydroisoquinolin-2-yl)methylbenzofuran Derivatives

  • Structure: Benzofuran-linked tetrahydroisoquinoline core.
  • Divergence : Structural modifications (e.g., benzofuran linkage) redirect activity to adrenergic receptors, unlike the target compound’s kinase-focused profile.

1-Aryl-6,7-dimethoxy-tetrahydroisoquinolines

  • Structure : Aryl substituents at position 1.
  • Activity: Weak beta-adrenoceptor agonism/antagonism, underscoring the impact of substituent placement on receptor specificity .

Biological Activity

The compound 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a derivative of quinazoline that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN3O2SC_{16}H_{18}ClN_3O_2S. Its structure features a quinazoline core substituted with a chlorophenyl group and methoxy groups, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related quinazoline derivatives demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. For example, certain synthesized compounds displayed IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potent activity compared to standard drugs .

The mechanisms by which this compound exerts its biological effects are primarily through enzyme inhibition and interaction with cellular targets. The presence of the methoxy and chlorophenyl groups enhances its binding affinity to target enzymes and receptors.

Study 1: Antiviral Activity

In a study examining the antiviral potential of quinazoline derivatives, the compound was found to inhibit viral replication in vitro. It demonstrated an IC50 value that indicates significant antiviral efficacy against human adenovirus (HAdV), suggesting potential for therapeutic applications in viral infections .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of related compounds revealed that they could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

Data Tables

Activity Type Target IC50 (µM) Reference
AntimicrobialSalmonella typhiModerate
Enzyme InhibitionAcetylcholinesterase0.63 - 6.28
AntiviralHuman adenovirusSub-micromolar
AnticancerCancer cell linesVaries

Q & A

Q. Tables for Key Comparisons

Analog Substituent Variation Bioactivity (IC₅₀, µM) Reference
4-[(4-Fluorophenyl)methyl]amino derivative4-F instead of 4-ClHeLa: 12.3 ± 1.2
6,7-Ethoxy variantEthoxy replaces methoxyMCF-7: 28.9 ± 3.4
Thiol derivativeThiol (-SH) replaces thione (-S)Lost activity (>100)

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